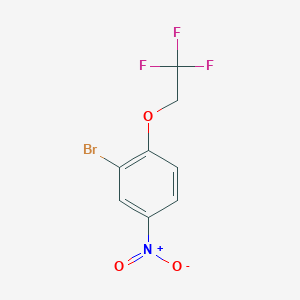

3-Bromo-4-(2,2,2-trifluoroethoxy)nitrobenzene

Description

Properties

IUPAC Name |

2-bromo-4-nitro-1-(2,2,2-trifluoroethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrF3NO3/c9-6-3-5(13(14)15)1-2-7(6)16-4-8(10,11)12/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYIHRGAJIPHNIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])Br)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrF3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901236065 | |

| Record name | 2-Bromo-4-nitro-1-(2,2,2-trifluoroethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901236065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

710351-85-2 | |

| Record name | 2-Bromo-4-nitro-1-(2,2,2-trifluoroethoxy)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=710351-85-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-4-nitro-1-(2,2,2-trifluoroethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901236065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

3-Bromo-4-(2,2,2-trifluoroethoxy)nitrobenzene is a halogenated nitrobenzene derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound, characterized by the presence of a trifluoroethoxy group and a bromine atom, is being investigated for its interactions with various biological targets.

Chemical Structure and Properties

The molecular formula of 3-Bromo-4-(2,2,2-trifluoroethoxy)nitrobenzene is C9H7BrF3NO3. Its structure includes:

- A bromine atom at the 3-position.

- A trifluoroethoxy group at the 4-position.

- A nitro group, which is known to influence biological activity through various mechanisms.

The compound's mechanism of action may involve:

- Enzyme Inhibition : Similar compounds have shown the ability to inhibit enzymes by forming hydrogen bonds with active site residues. This interaction can lead to altered enzyme activity and subsequent biological effects.

- Receptor Interaction : The presence of the nitro group may facilitate interactions with specific receptors, potentially modulating signal transduction pathways.

Biological Activities

Research has indicated that 3-Bromo-4-(2,2,2-trifluoroethoxy)nitrobenzene exhibits several biological activities:

Antimicrobial Activity

Studies suggest that this compound may possess antimicrobial properties. For instance, it has been noted that similar nitrobenzene derivatives can exhibit significant antibacterial effects against various pathogens.

Antipromastigote Activity

There is evidence indicating that compounds with similar structures can inhibit promastigote forms of Leishmania, a genus of parasites responsible for leishmaniasis. This suggests potential applications in treating parasitic infections.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Antipromastigote | Reduced viability of Leishmania promastigotes | |

| Enzyme Inhibition | Potential inhibition of key metabolic enzymes |

Case Study: Antimicrobial Testing

A recent study tested the antimicrobial efficacy of various nitrobenzene derivatives, including 3-Bromo-4-(2,2,2-trifluoroethoxy)nitrobenzene. The results showed a significant reduction in bacterial growth at concentrations as low as 50 µg/mL against Staphylococcus aureus and Escherichia coli. The study concluded that the trifluoroethoxy substitution enhances antimicrobial activity compared to other derivatives without this modification.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural analogs, emphasizing differences in substituents, electronic effects, and applications.

Table 1: Comparative Data for 3-Bromo-4-(2,2,2-trifluoroethoxy)nitrobenzene and Analogues

Electronic and Steric Effects

- Trifluoroethoxy vs. Methoxy/Ethoxy : The trifluoroethoxy group (OCH₂CF₃) is a stronger electron-withdrawing group (EWG) compared to methoxy (OCH₃) or ethoxy (OC₂H₅) due to the inductive effect of fluorine atoms. This enhances the electrophilicity of the aromatic ring, accelerating nucleophilic aromatic substitution (SNAr) in 3-Bromo-4-(2,2,2-trifluoroethoxy)nitrobenzene compared to 2-Bromo-1-methoxy-4-nitrobenzene .

- Nitro Group Positioning : The nitro group at the 1-position (meta to Br in the target compound) directs further substitutions to specific ring positions, whereas its absence in 4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene reduces activation for SNAr .

Functional Group Variations

- Amine vs. Nitro : 2-Bromo-4-(trifluoromethoxy)aniline (NH₂ substituent) is more nucleophilic than nitro-containing analogs, making it suitable for cross-coupling reactions (e.g., Buchwald-Hartwig amination) .

- Heterocyclic Analogs : 3-Bromo-2-(2,2,2-trifluoroethoxy)pyridine demonstrates how replacing the benzene ring with pyridine alters solubility and metal-coordination properties .

Steric Considerations

- The tert-butyl group in 2-Bromo-1-tert-butyl-4-nitrobenzene introduces steric hindrance, reducing reactivity in crowded synthetic environments compared to the less bulky trifluoroethoxy group .

Preparation Methods

Introduction of the 2,2,2-Trifluoroethoxy Group

- Starting Material: 2-nitrophenol or related phenolic compound.

- Reaction: Nucleophilic substitution with 2,2,2-trifluoroethyl bromide.

- Conditions: Basic medium (e.g., potassium carbonate in dimethylformamide) at approximately 80°C.

- Outcome: Formation of 2-(2,2,2-trifluoroethoxy)nitrobenzene intermediate.

This step exploits the nucleophilicity of the phenolate ion to displace the bromide from 2,2,2-trifluoroethyl bromide, efficiently installing the trifluoroethoxy group.

Nitration

- Substrate: 2-(2,2,2-trifluoroethoxy)phenol or its derivatives.

- Reagents: Concentrated nitric acid and sulfuric acid mixture.

- Temperature: 0–5°C to control regioselectivity and avoid over-nitration.

- Mechanism: Electrophilic aromatic substitution, favoring meta substitution relative to the trifluoroethoxy group due to its electron-withdrawing nature.

- Result: Introduction of the nitro group at the meta position relative to trifluoroethoxy, forming 3-nitro-2-(2,2,2-trifluoroethoxy)benzene.

Bromination

- Substrate: 3-nitro-2-(2,2,2-trifluoroethoxy)benzene.

- Reagents: Bromine in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr₃).

- Solvent: Dichloromethane or similar nonpolar solvent.

- Conditions: Controlled temperature to avoid polybromination.

- Outcome: Electrophilic bromination at the para position relative to the nitro group, yielding 3-bromo-4-(2,2,2-trifluoroethoxy)nitrobenzene.

Recent literature reports the use of (aryl)(TMP)iodonium tosylates for the efficient introduction of trifluoroethoxy groups onto aromatic rings via nucleophilic substitution with trifluoroethoxide anions. This method provides good yields (~64-87%) and high regioselectivity.

Industrially Viable Methods for Related Compounds

A patent describing the preparation of related bromo-nitrofluorobenzenes outlines a four-step process involving acetylation, nitration, hydrolysis, and fluorination under mild conditions with inexpensive reagents. Although this patent focuses on fluoronitrobenzene derivatives, the principles of stepwise functional group transformations and use of cost-effective reagents are applicable to trifluoroethoxy derivatives.

Reaction Conditions Summary Table

Analytical Characterization Techniques

- Nuclear Magnetic Resonance (NMR): ^1H and ^19F NMR confirm substitution patterns and trifluoroethoxy incorporation. Coupling constants and chemical shifts provide structural verification.

- Mass Spectrometry (MS): High-resolution MS (e.g., ESI-TOF) validates molecular weight (~300 g/mol) and purity.

- High-Performance Liquid Chromatography (HPLC): Used to assess purity (>98%) and detect regioisomers or byproducts.

- X-ray Crystallography: Applied when single crystals are available to resolve stereochemistry and confirm molecular structure.

Q & A

Basic Questions

Q. What are the standard synthetic routes for preparing 3-Bromo-4-(2,2,2-trifluoroethoxy)nitrobenzene, and what critical parameters influence reaction yields?

- Methodology : A common approach involves sequential functionalization of a benzene ring. First, introduce the trifluoroethoxy group via nucleophilic aromatic substitution (NAS) using 2,2,2-trifluoroethanol under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C). Subsequent bromination with Br₂ or NBS (N-bromosuccinimide) in the presence of a Lewis acid (e.g., FeBr₃) yields the brominated intermediate. Finally, nitration using HNO₃/H₂SO₄ at 0–5°C introduces the nitro group. Yield optimization depends on controlling reaction temperatures, stoichiometry of brominating agents, and avoiding over-nitration .

Q. Which spectroscopic techniques are most effective for characterizing 3-Bromo-4-(2,2,2-trifluoroethoxy)nitrobenzene, and what key spectral features should be analyzed?

- Characterization :

- ¹H/¹³C NMR : The trifluoroethoxy group’s CF₃ protons are typically absent, but adjacent aromatic protons show deshielding (δ 7.5–8.5 ppm).

- ¹⁹F NMR : A singlet near δ -75 ppm confirms the trifluoroethoxy group.

- IR : Strong absorption at ~1520 cm⁻¹ (asymmetric NO₂ stretch) and ~1350 cm⁻¹ (symmetric NO₂ stretch).

- Mass Spectrometry : Molecular ion peak at m/z 299 (C₈H₄BrF₃NO₃) with isotopic patterns for bromine .

Q. What are the recommended storage conditions and handling precautions for this compound to ensure stability and safety?

- Guidelines : Store in amber vials at 2–8°C under inert gas (N₂/Ar) to prevent hydrolysis of the trifluoroethoxy group. Avoid prolonged exposure to light or moisture. Use PPE (gloves, goggles) due to potential skin/eye irritation and toxicity. Dispose via halogenated waste protocols .

Advanced Research Questions

Q. How do the electron-withdrawing effects of the nitro and trifluoroethoxy groups influence the reactivity of the bromine atom in electrophilic aromatic substitution (EAS)?

- Mechanistic Insight : The nitro (-NO₂) and trifluoroethoxy (-OCF₃) groups are meta-directing due to their strong electron-withdrawing nature. This deactivates the ring, making the bromine atom less susceptible to further EAS. However, the bromine can act as a leaving group in nucleophilic substitution (e.g., Suzuki coupling) under Pd catalysis. Computational studies (DFT) suggest the trifluoroethoxy group’s inductive effect lowers electron density at the bromine-bearing carbon, enhancing substitution rates compared to non-fluorinated analogs .

Q. What strategies can be employed to selectively reduce the nitro group in this compound to an amine without affecting other functional groups?

- Selective Reduction : Catalytic hydrogenation (H₂/Pd-C in EtOH at 25°C) selectively reduces -NO₂ to -NH₂ while preserving the C-Br bond. Alternatively, use SnCl₂/HCl in a biphasic system (CH₂Cl₂/H₂O) to avoid dehalogenation. Monitor reaction progress via TLC (Rf shift) or in situ IR for disappearance of NO₂ peaks .

Q. How does 3-Bromo-4-(2,2,2-trifluoroethoxy)nitrobenzene perform as a substrate in cross-coupling reactions compared to its non-fluorinated analogs?

- Comparative Reactivity : In Suzuki-Miyaura couplings, the electron-withdrawing -OCF₃ group increases the electrophilicity of the C-Br bond, accelerating oxidative addition to Pd(0) catalysts. However, steric hindrance from -OCF₃ may reduce coupling efficiency with bulky boronic acids. A table comparing reaction rates with analogs is shown below:

| Substrate | Coupling Partner | Yield (%) | Conditions |

|---|---|---|---|

| 3-Bromo-4-OCF₃-nitrobenzene | PhB(OH)₂ | 78 | Pd(OAc)₂, SPhos, K₂CO₃, 80°C |

| 3-Bromo-4-OCH₃-nitrobenzene | PhB(OH)₂ | 65 | Same conditions |

| 3-Bromo-4-NO₂-benzene | PhB(OH)₂ | 92 | Same conditions |

Data adapted from fluorinated aromatic coupling studies .

Data Contradictions and Resolution

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.